4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

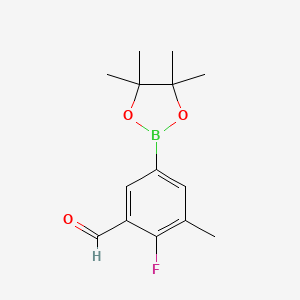

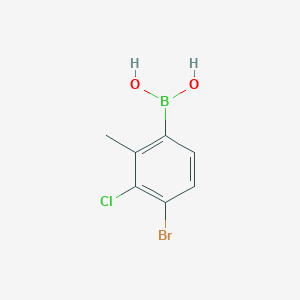

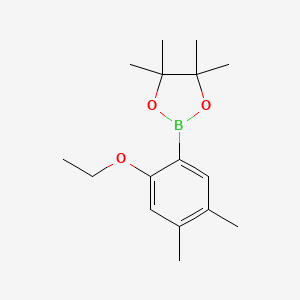

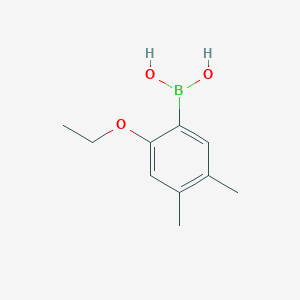

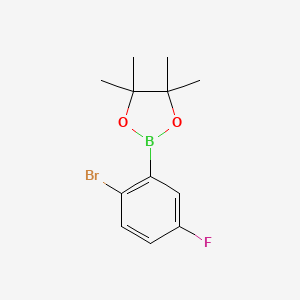

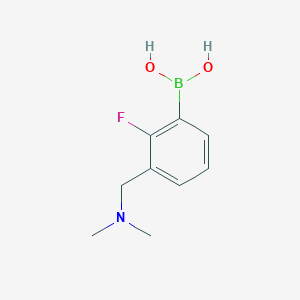

4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is a boronic acid derivative that contains a fluorine atom, a formyl group, and a methyl group attached to a phenyl ring . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound was first reported in 2003 by researchers at the University of Oxford. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not well developed . A photoinduced borylation of haloarenes, including electron-rich fluoroarenes, as well as arylammonium salts directly provides boronic acids and boronic esters .Molecular Structure Analysis

The empirical formula of this compound is C8H8BFO3, and its molecular weight is 181.96 . The SMILES string is Cc1cc(cc(C=O)c1F)B(O)O, and the InChI is 1S/C8H8BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, and acetone.Aplicaciones Científicas De Investigación

4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is used in a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, polymers, and other organic materials. It is also used in biochemistry and physiology studies for its unique properties. In particular, this compound is used in the synthesis of certain peptides and proteins, and it is also used as a catalyst in the synthesis of certain organic compounds.

Mecanismo De Acción

Target of Action

The primary target of 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is dependent on the substituents in the aromatic ring and the ph of the environment . This suggests that the compound’s ADME properties and bioavailability could be influenced by these factors .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action may be more efficient in environments with a physiological pH .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester in laboratory experiments include its high reactivity, low cost, and its ability to act as a catalyst in certain reactions. The main limitation of using this compound in laboratory experiments is its potential toxicity. The boron atom in the molecule can be toxic if not handled properly, and it is important to take proper safety precautions when using this compound in laboratory experiments.

Direcciones Futuras

For the use of 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis and other organic synthesis applications. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient and cost-effective laboratory experiments. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more efficient laboratory protocols.

Métodos De Síntesis

4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-formyl-5-methylphenol with boronic acid in the presence of a suitable catalyst. This reaction produces the desired product, 4-fluoro-3-formyl-5-methylphenylboronic acid. The second step involves the reaction of the boronic acid with pinacol ester in the presence of a suitable catalyst. This reaction produces the desired product, this compound.

Propiedades

IUPAC Name |

2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9-6-11(7-10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKQZYPYVOGPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C=O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)